molecular formula C28H19N B14461919 N,N-Diphenylpyren-1-amine CAS No. 70782-27-3

N,N-Diphenylpyren-1-amine

Cat. No.: B14461919
CAS No.: 70782-27-3
M. Wt: 369.5 g/mol
InChI Key: ZSLFSAHSXHFESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diphenylpyren-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of two phenyl groups attached to a pyrene ring through a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenylpyren-1-amine typically involves the reaction of pyrene with diphenylamine under specific conditions. One common method is the nucleophilic substitution reaction where pyrene is treated with diphenylamine in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenylpyren-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted amines and other derivatives .

Scientific Research Applications

N,N-Diphenylpyren-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Diphenylpyren-1-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diphenylpyren-1-amine is unique due to the presence of the pyrene ring, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific photophysical or electrochemical characteristics .

Properties

CAS No.

70782-27-3

Molecular Formula

C28H19N

Molecular Weight

369.5 g/mol

IUPAC Name

N,N-diphenylpyren-1-amine

InChI

InChI=1S/C28H19N/c1-3-10-23(11-4-1)29(24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H

InChI Key

ZSLFSAHSXHFESK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.